molecular formula C26H22ClN5O4S B11656220 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

Cat. No.: B11656220
M. Wt: 536.0 g/mol
InChI Key: LYTMFZUMLQSSDK-RWPZCVJISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple stepsThe final steps involve the addition of the sulfanyl group and the methoxyphenyl acetate moiety .

Industrial Production Methods

the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated derivatives .

Scientific Research Applications

4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may also influence various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxyphenyl acetate moiety, in particular, sets it apart from other related compounds .

Properties

Molecular Formula

C26H22ClN5O4S

Molecular Weight

536.0 g/mol

IUPAC Name

[4-[(E)-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H22ClN5O4S/c1-17(33)36-22-13-8-18(14-23(22)35-2)15-28-29-24(34)16-37-26-31-30-25(19-6-4-3-5-7-19)32(26)21-11-9-20(27)10-12-21/h3-15H,16H2,1-2H3,(H,29,34)/b28-15+

InChI Key

LYTMFZUMLQSSDK-RWPZCVJISA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC

Origin of Product

United States

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